molecular formula C6H9Cl2N3O B7886108 2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride

2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride

Cat. No.: B7886108
M. Wt: 210.06 g/mol
InChI Key: NJDJZVDYIAVOJJ-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride is a chemical compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with appropriate reagents. One common method includes the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell growth and division . The compound may also act as an agonist or antagonist for certain receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-oxo-1H-pyridine-3-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.2ClH/c7-5(8)4-2-1-3-9-6(4)10;;/h1-3H,(H3,7,8)(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDJZVDYIAVOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716565
Record name 3-(Diaminomethylidene)pyridin-2(3H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885953-80-0
Record name 3-(Diaminomethylidene)pyridin-2(3H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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